4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester

Vue d'ensemble

Description

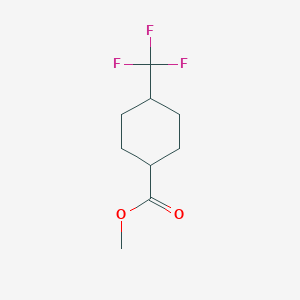

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester is an organic compound with the molecular formula C9H13F3O2 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid methyl ester group. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Méthodes De Préparation

The synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester typically involves the esterification of 4-(Trifluoromethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product.

Analyse Des Réactions Chimiques

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester include:

4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound lacks the ester group and is more polar.

4-(Trifluoromethyl)cyclohexanol: This compound has a hydroxyl group instead of the ester group, making it more hydrophilic

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the ester functionality, which imparts distinct chemical and physical properties.

Activité Biologique

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester (CAS Number: 1204296-05-8) is an organic compound characterized by its trifluoromethyl group, which significantly influences its chemical properties and biological activity. This article delves into the compound's biological activities, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

- Molecular Formula : C9H13F3O2

- Molecular Weight : 210.19 g/mol

- Structure : The presence of a trifluoromethyl group enhances lipophilicity, facilitating interactions with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound's ability to penetrate lipid membranes, while the ester group may undergo hydrolysis to release the active carboxylic acid. This mechanism allows for potential modulation of various biological processes.

Anti-inflammatory Properties

Research indicates that compounds containing trifluoromethyl groups exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against MCF-7 breast cancer cells, showing significant inhibitory effects on cell viability. The mechanism is believed to involve apoptosis induction through caspase activation .

Enzyme Inhibition

The compound has shown potential as an inhibitor of several enzymes involved in metabolic pathways. Notably, it has been associated with moderate inhibition of lipoxygenases (LOX-5 and LOX-15), which are implicated in the biosynthesis of leukotrienes, potent inflammatory mediators .

Study 1: Anti-inflammatory Activity

A study published in Nature Communications explored the anti-inflammatory properties of various trifluoromethylated compounds, including derivatives similar to this compound. The results indicated a significant reduction in COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxicity of this compound was evaluated against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells with an IC50 value indicative of moderate potency compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)cyclohexanecarboxylic acid | Ester | Anti-inflammatory, cytotoxic |

| 4-(Trifluoromethyl)cyclohexanecarboxylic acid | Carboxylic acid | More polar, less lipophilic |

| 4-(Trifluoromethyl)cyclohexanol | Alcohol | Increased hydrophilicity |

Propriétés

IUPAC Name |

methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBPRMAOEHOALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.